5-(4-Methoxyphenyl)-2,2,3,3-tetramethyl-4-oxidopyrazin-1-ium 1-oxide
Overview
Description
5-(4-Methoxyphenyl)-2,2,3,3-tetramethyl-4-oxidopyrazin-1-ium 1-oxide is a heterocyclic compound that belongs to the class of quinoxaline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-2,2,3,3-tetramethyl-4-oxidopyrazin-1-ium 1-oxide typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, under reflux conditions in a suitable solvent like methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-2,2,3,3-tetramethyl-4-oxidopyrazin-1-ium 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the N-oxide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Aminoquinoxalines.
Substitution: Substituted quinoxaline derivatives
Scientific Research Applications
5-(4-Methoxyphenyl)-2,2,3,3-tetramethyl-4-oxidopyrazin-1-ium 1-oxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-2,2,3,3-tetramethyl-4-oxidopyrazin-1-ium 1-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit DNA synthesis in cancer cells, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A parent compound with similar structural features.
Quinoxaline N-oxides: Oxidized derivatives with enhanced biological activities.
Aminoquinoxalines: Reduced derivatives with different pharmacological profiles
Uniqueness
5-(4-Methoxyphenyl)-2,2,3,3-tetramethyl-4-oxidopyrazin-1-ium 1-oxide is unique due to its specific substitution pattern and the presence of the N-oxide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-2,2,3,3-tetramethyl-4-oxidopyrazin-1-ium 1-oxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-14(2)15(3,4)17(19)13(10-16(14)18)11-6-8-12(20-5)9-7-11/h6-10H,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDJWZYVPIHQPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C([N+](=O)C=C(N1[O-])C2=CC=C(C=C2)OC)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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